2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride
Description
2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride (CAS: 32133-35-0) is a fluorinated aromatic amino acid derivative. Structurally, it consists of a propanoic acid backbone with an amino group at the α-position and a 2,4-difluorophenyl substituent at the β-position, forming a hydrochloride salt for enhanced stability and solubility . This compound is often used in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators due to the electron-withdrawing effects of fluorine atoms, which can influence binding affinity and metabolic stability.
Properties
IUPAC Name |
2-amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRUTOUCOMNLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reaction with nitromethane in the presence of a base to form 2,4-difluoronitrostyrene.
Reduction: The nitrostyrene is then reduced to 2,4-difluorophenethylamine using a reducing agent such as lithium aluminum hydride.
Amination: The phenethylamine undergoes amination to form 2-Amino-3-(2,4-difluorophenyl)propanoic acid.
Biological Activity
2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride, also known as (S)-2-amino-3-(2,4-difluorophenyl)propanoic acid (CAS No. 31105-93-8), is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Chemical Formula | C9H9F2NO2 |
| Molecular Weight | 201.17 g/mol |
| CAS Number | 31105-93-8 |
| Solubility | Soluble in DMSO |
| Storage Conditions | Room temperature |
The compound primarily acts as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR), an important ion channel implicated in cystic fibrosis and other diseases. Research has shown that compounds similar to 2-amino-3-(2,4-difluorophenyl)propanoic acid can enhance CFTR function by stabilizing its active state or promoting proper folding and trafficking to the cell membrane .
Biological Activity
- CFTR Modulation : Studies have demonstrated that this compound can act as a potentiator for CFTR, improving chloride ion transport across epithelial cells. This activity is crucial for developing treatments for cystic fibrosis and related disorders .
- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Case Study 1: CFTR Potentiation
A study conducted on various analogs of 2-amino-3-(2,4-difluorophenyl)propanoic acid highlighted its efficacy in enhancing CFTR function in patient-derived cell lines. The results showed a significant increase in ion flux compared to untreated controls, suggesting its potential as a therapeutic agent for cystic fibrosis .
Case Study 2: Antimicrobial Activity
In vitro tests revealed that certain derivatives of the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against MRSA strains. These findings indicate the compound's potential as a scaffold for developing new antimicrobial agents targeting resistant pathogens .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of related compounds, emphasizing the importance of fluorine substitutions in enhancing biological activity. The presence of fluorine atoms in the phenyl ring appears to significantly influence the binding affinity and efficacy at the CFTR site .
Scientific Research Applications
Scientific Research Applications of (2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride
(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride, a difluorophenyl amino acid derivative with the molecular formula C₉H₉ClF₂NO₂ and a molecular weight of approximately 237.63 g/mol, has gained attention in medicinal chemistry for its potential biological activities. This compound is characterized by a unique structure that includes a difluorophenyl group attached to the β-carbon of the amino acid backbone.
Areas of Application
(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride is used in a variety of scientific research applications:
- Chemistry It serves as a building block in the synthesis of complex molecules.
- Biology The compound is studied for its potential role in enzyme inhibition and protein interactions.
- Medicine There is ongoing research exploring its potential therapeutic effects, particularly in treating neurological disorders.
- Industry It is used in developing new materials and chemical processes.
Pharmacological Applications
The unique properties of (2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride make it a candidate for various pharmacological applications:
- Neuroprotection It may offer protective effects against neuronal damage in conditions such as Alzheimer's and Parkinson's diseases due to its ability to modulate glutamate receptors.
- Cognitive Enhancement Applications in enhancing memory and learning processes are suggested by its potential to improve synaptic plasticity.
- Antidepressant Effects The compound may have antidepressant properties, as indicated by preliminary studies of compounds affecting glutamate signaling.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Tanaka et al. (2023) | Demonstrated enhanced long-term potentiation (LTP) associated with NMDA receptor activation, investigating the effects of the compound on synaptic plasticity in hippocampal neurons. |
| Kim et al. (2024) | Reported neuroprotective effects in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases. |
| Lee et al. (2025) | Found that administration of the compound improved cognitive function in rodent models of Alzheimer's disease, likely through modulation of glutamatergic signaling pathways. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride with structurally related compounds, focusing on substituents, molecular properties, and functional implications.
*Molecular weight calculated based on formula C₉H₈F₂NO₂·HCl.
Key Findings:
Fluorination Patterns: The 2,4-difluoro substitution in the target compound provides stronger electron-withdrawing effects compared to mono-fluorinated analogs (e.g., 4-fluorophenyl derivatives) . This may enhance binding to hydrophobic pockets in enzymes or receptors.
Functional Group Modifications :
- Esterification of the carboxyl group (e.g., methyl ester in ) increases lipophilicity, favoring passive diffusion in drug delivery .
- The methylsulfanyl group in introduces sulfur-mediated interactions (e.g., van der Waals or π-stacking) distinct from fluorine’s electronegativity .
Stereochemical Variations: Enantiomerically pure forms (e.g., S-enantiomer in ) may show higher target specificity compared to racemic mixtures like the target compound .
Biological Implications :
Q & A
Q. What are the optimal synthetic routes for 2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride?
- Methodological Answer : The synthesis typically involves:
- Starting Materials : Use L-serine or L-alanine derivatives to establish the amino acid backbone.
- Introduction of Difluorophenyl Group : Perform nucleophilic substitution or coupling reactions using 2,4-difluoroaniline derivatives under anhydrous conditions .
- Protection/Deprotection : Protect the α-amino group with tert-butoxycarbonyl (Boc) to prevent side reactions. Deprotection is achieved via HCl treatment, forming the hydrochloride salt .
- Purification : Use reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) to isolate the final product .
Q. How can this compound be characterized using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra in DO or DMSO-d. Key signals include aromatic protons (δ 6.8–7.5 ppm, split due to fluorine coupling) and α-proton (δ 3.8–4.2 ppm) .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive mode confirms molecular weight (expected [M+H]: ~262.2). Isotopic patterns from chlorine in HCl salt should be noted .
- IR : Detect carboxylic acid O–H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear acid-resistant gloves (e.g., nitrile), indirect-vent goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas) .
- Storage : Keep in airtight containers under anhydrous conditions (hygroscopic) at 2–8°C .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® IA column (amylose-based) with hexane/isopropanol (80:20) + 0.1% formic acid. Monitor enantiomeric excess (>99%) via UV detection at 254 nm .
- Enzymatic Resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica Lipase B) selectively processes one enantiomer .
Q. What strategies mitigate discrepancies in bioactivity data across studies?
- Methodological Answer :
- Purity Validation : Confirm compound purity (>98%) via HPLC and elemental analysis. Trace solvents (e.g., DMF) may interfere with biological assays .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) to reduce variability .
- Control Experiments : Include negative controls (e.g., scrambled peptides) to isolate target-specific effects .
Q. How can structural analogs of this compound be designed for fluorescent probing?
- Methodological Answer :
- Fluorophore Integration : Attach ethynyl groups to the difluorophenyl ring via Sonogashira coupling for π-conjugation. Triazole derivatives (e.g., benzotriazole) enhance fluorescence quantum yield .
- Bioimaging Applications : Use confocal microscopy (λ = 405 nm, λ = 500–550 nm) to track cellular uptake in live HeLa cells .
Data Contradiction Analysis
Q. How to address unexpected -NMR splitting patterns in the aromatic region?
- Methodological Answer :
- Fluorine Coupling : The 2,4-difluorophenyl group causes coupling (~8–12 Hz), leading to doublet-of-doublets. Compare with simulated spectra (e.g., ACD/Labs) .
- Impurity Check : Use -NMR to verify absence of monofluorinated byproducts (δ −110 to −120 ppm) .
Q. Why do thermogravimetric analysis (TGA) results deviate from theoretical predictions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
